![molecular formula C20H18N2OS B2738573 N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide CAS No. 882747-82-2](/img/structure/B2738573.png)

N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

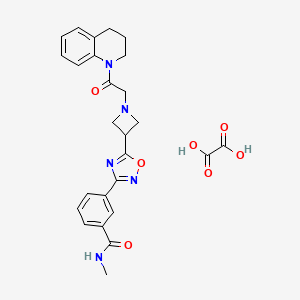

“N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide” is a chemical compound that contains a 4,5,6,7-tetrahydrothieno pyridine nucleus . This nucleus is an important class of heterocyclic compounds that are widely distributed in nature . Various derivatives of this compound have been synthesized and evaluated for various biological activities .

Synthesis Analysis

The synthesis of this compound involves the use of 4,5,6,7-tetrahydrothieno pyridine, which is an important class of heterocyclic nucleus . This compound was originally synthesized in a variety of ways . A study has reported the synthesis of new antitubulin agents containing a 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold .Molecular Structure Analysis

The structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine consists of piperidine (also called tetrahydropyridine), which is an amine heterocycle consisting of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene (also commonly called thiofuran) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The synthesis process involves the design and synthesis of new antitubulin agents containing a 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold .Aplicaciones Científicas De Investigación

Antiallergic Agents

Research into antiallergic agents has identified compounds with significant antiallergic activity. A study by Honma et al. (1983) prepared a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides to explore the effects of substituents on benzene and pyridine rings on antiallergic activity. They discovered a compound that showed potent antiallergic activity, 85 times more potent than disodium cromoglycate (DSCG) upon intravenous administration, marking a potential advancement in antiallergic therapy Honma et al., 1983.

C-H Borylation Catalysts

In the field of organic synthesis, Yang et al. (2019) reported the iridium-catalyzed meta-selective C-H borylation of benzamides and pyridines, using newly designed ligands. This method facilitates the selective and efficient functionalization of C-H bonds, a crucial step in the synthesis of various organic compounds Yang et al., 2019.

Histone Deacetylase Inhibitors

Zhou et al. (2008) described the synthesis and biological evaluation of a compound that acts as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound exhibits significant antitumor activity and has progressed to clinical trials, highlighting its potential as a therapeutic agent against cancer Zhou et al., 2008.

Anticancer Activity

A study by Rao et al. (2018) focused on the synthesis, characterization, and evaluation of anticancer activity of 4,5,6,7-Tetrahydrothieno-pyridine derivatives. Their research adds to the understanding of how structural modifications can enhance the pharmacological activities of compounds against cancer cells Rao et al., 2018.

Photophysical Properties

Research into photophysical properties by Srivastava et al. (2017) explored pyridyl substituted benzamides that exhibit aggregation-enhanced emission and multi-stimuli-responsive properties. Such compounds have potential applications in materials science, particularly in the development of responsive luminescent materials Srivastava et al., 2017.

Propiedades

IUPAC Name |

N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c23-20(15-4-2-1-3-5-15)22-16-8-6-14(7-9-16)19-17-11-13-24-18(17)10-12-21-19/h1-9,11,13,19,21H,10,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCJVQATUOVCLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2738499.png)

![4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2738500.png)

![methyl 6-chloro-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2738501.png)

![3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2738510.png)

![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2738512.png)

![5-chloro-2-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2738513.png)